molecular formula C7H5FN2 B1272302 5-Amino-3-fluorobenzonitrile CAS No. 210992-28-2

5-Amino-3-fluorobenzonitrile

Cat. No. B1272302
M. Wt: 136.13 g/mol
InChI Key: FJHVWOFTAJCONF-UHFFFAOYSA-N
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Description

5-Amino-3-fluorobenzonitrile is a chemical compound with the empirical formula C7H5FN2 and a molecular weight of 136.13 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 5-Amino-3-fluorobenzonitrile involves a multi-step reaction with 3 steps . The first step involves CuI, trans-1,2-diaminocyclohexane, and K2CO3 in toluene at 130°C for 18 hours, yielding a 76 percent product . The second step involves NaOH in toluene, yielding a 99 percent product . The final step involves Pd2dba3 and dppf in dimethylformamide at 90°C for 18 hours, yielding an 85 percent product .


Molecular Structure Analysis

The SMILES string for 5-Amino-3-fluorobenzonitrile is Nc1cc(F)cc(c1)C#N . The InChI is 1S/C7H5FN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2 .


Physical And Chemical Properties Analysis

5-Amino-3-fluorobenzonitrile is a solid . Unfortunately, there is no further information available on its physical and chemical properties.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of 3-Bromo-2-fluorobenzoic Acid: Utilizing 2-amino-6-fluorobenzonitrile as a starting material, 3-Bromo-2-fluorobenzoic acid was synthesized, showcasing the utility of fluoro-benzonitriles in chemical synthesis under low-cost and mild reaction conditions (Zhou Peng-peng, 2013).
  • Carbon Dioxide Fixation: Demonstrating environmental applications, 2-aminobenzonitriles, including 2-amino-5-fluorobenzonitrile, have been used in the efficient chemical fixation of CO2 to produce quinazoline-2,4(1H,3H)-diones, contributing to carbon capture strategies (Toshihiro Kimura et al., 2012).
  • Preparation of Nitriles: The ammoxidation procedure to prepare 2,4-dibromo-5-fluorobenzonitrile, an intermediate in fluoroquinolones synthesis, has been explored, highlighting the role of fluorinated benzonitriles in pharmaceutical intermediates synthesis (Zhen Qiong et al., 1998).

Material Science and Industrial Applications

  • Corrosion Inhibition: 2-Aminobenzene-1,3-dicarbonitriles derivatives, structurally similar to 5-amino-3-fluorobenzonitrile, have shown promising results as corrosion inhibitors for mild steel, suggesting potential industrial applications for similar fluorinated benzonitriles (C. Verma et al., 2015).
  • Synthesis of Diaminoquinazolines: Exploring the utility in organic synthesis, 2-fluorobenzonitriles have been used for the preparation of 2,4-diaminoquinazolines, indicating potential for the synthesis of complex organic molecules (J. Hynes et al., 1988).

Biomedical Research and Drug Development

  • Antimicrobial Activity of Schiff Bases: Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound related to 5-amino-3-fluorobenzonitrile, have been explored for their antimicrobial activity, suggesting potential biomedical applications for similar compounds (Divyaraj Puthran et al., 2019).

Safety And Hazards

5-Amino-3-fluorobenzonitrile is classified as a non-combustible solid . It has a WGK of 3, and its flash point is not applicable . It is harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

3-amino-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHVWOFTAJCONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373366
Record name 5-Amino-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-fluorobenzonitrile

CAS RN

210992-28-2
Record name 5-Amino-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-fluorobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FG Siméon, MT Wendahl, VW Pike - Journal of medicinal …, 2011 - ACS Publications
… 5-Amino-3-fluorobenzonitrile was obtained from Oakwood Products, Inc. All other reagents and solvents were obtained from Sigma-Aldrich in the highest purity available (≥98%) and …
Number of citations: 15 pubs.acs.org

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